4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural architecture, incorporating multiple functional groups and isotopic modifications. The base structure consists of a phthalazin-1-one core, which represents a bicyclic aromatic system containing nitrogen heteroatoms. The complete systematic name indicates the presence of a 4-chlorophenylmethyl substituent attached to the fourth position of the phthalazinone ring system.
The structural complexity is further enhanced by the presence of an azepane ring system, which is a seven-membered saturated nitrogen-containing heterocycle. This azepane moiety is substituted at the nitrogen atom with a methyl group that incorporates both trideuterium and carbon-13 isotopic labels. The azepane nitrogen additionally carries an oxide functionality, creating a positively charged azepan-1-ium-4-yl unit with an associated oxide counterion.
| Structural Component | Systematic Description | Position |
|---|---|---|
| Core Structure | Phthalazin-1-one | Base heterocycle |
| Aromatic Substituent | 4-Chlorophenylmethyl | Position 4 of phthalazinone |
| Heterocyclic Ring | Azepan-1-ium | Position 2 of phthalazinone |
| Isotopic Label | Trideuterio(¹³C)methyl | Nitrogen of azepane |
| Functional Group | N-Oxide | Azepane nitrogen |
The molecular structure can be described using the Simplified Molecular Input Line Entry System notation, which provides a standardized method for representing chemical structures. The compound exhibits chirality due to the presence of the azepane ring and the substitution pattern, which may result in the existence of multiple stereoisomeric forms.
Chemical Abstracts Service Registry Number and Alternative Synonyms
The Chemical Abstracts Service registry system provides unique numerical identifiers for chemical compounds, ensuring unambiguous identification across scientific literature and databases. For this specific isotopically labeled compound, the primary Chemical Abstracts Service number has been identified as 1346602-76-3, which specifically corresponds to the carbon-13 and deuterium labeled variant.
Related compounds within this chemical family include several closely related structures that share the core phthalazinone framework. The non-isotopically labeled N-oxide variant carries the Chemical Abstracts Service number 640279-88-5. The base compound without isotopic labeling or N-oxide functionality is registered under different numerical identifiers, reflecting the systematic approach to cataloging chemical variations.
| Compound Variant | Chemical Abstracts Service Number | Primary Synonym |
|---|---|---|
| Isotopically Labeled N-Oxide | 1346602-76-3 | Azelastine-¹³C,d₃ N-Oxide |
| Standard N-Oxide | 640279-88-5 | Azelastine N-Oxide |
| Trideuterio Variant | 777887-21-5 | 4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one |
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1+1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLGALGCDUDAP-KQORAOOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747069 | |
| Record name | 4-[(4-Chlorophenyl)methyl]-2-[1-(~13~C,~2~H_3_)methyl-1-oxo-1lambda~5~-azepan-4-yl]phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-76-3 | |
| Record name | 4-[(4-Chlorophenyl)methyl]-2-[1-(~13~C,~2~H_3_)methyl-1-oxo-1lambda~5~-azepan-4-yl]phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Caprolactam Reduction
Caprolactam undergoes reductive ring-opening using aluminum trichloride (AlCl₃) and sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF). Key conditions include:
N-Alkylation with 4-Chlorobenzyl Chloride
The azepane nitrogen is alkylated using 4-chlorobenzyl chloride under basic conditions:
-
Reagents : Azepane, 4-chlorobenzyl chloride, potassium carbonate (K₂CO₃).
Introduction of Trideuterio(113C)methyl Group
Isotopic labeling is achieved via quaternization of the azepane nitrogen with trideuteriomethyl iodide (CD₃I).
Quaternization Reaction
-
Conditions : Azepane derivative is treated with CD₃I in acetonitrile at 60°C for 12 hours.
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Stoichiometry : 1.2 equivalents of CD₃I relative to azepane.
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Purification : Excess reagent is removed via vacuum distillation, and the product is isolated by column chromatography (silica gel, ethyl acetate/hexane).
Analytical Validation
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Mass spectrometry : Molecular ion peak at m/z 492.4 (M⁺) confirms incorporation of deuterium.
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¹H NMR : Absence of the N–CH₃ proton signal at δ 3.0–3.5 ppm.
Oxidation to N-Oxide
The azepane nitrogen is oxidized to form the N-oxide moiety.
Reaction Conditions
-
Oxidizing agent : 30% hydrogen peroxide (H₂O₂) in acetic acid.
-
Temperature : 50°C for 6 hours.
-
Workup : Neutralization with sodium bicarbonate, extraction with dichloromethane, and drying.
Spectral Confirmation
Phthalazinone Core Assembly
The phthalazinone moiety is constructed via cyclization of a benzoylbenzoic acid derivative.
Synthesis of 2-(4-Chlorobenzoyl)benzoic Acid
Cyclization with Hydrazine Hydrate
-
Reagents : 2-(4-Chlorobenzoyl)benzoic acid, hydrazine hydrate (240 mmol).
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Product : 4-(4-Chlorophenyl)phthalazin-1(2H)-one (Yield: 80%).
Coupling of Azepane and Phthalazinone Moieties
The final step involves linking the functionalized azepane to the phthalazinone core.
Nucleophilic Aromatic Substitution
-
Reagents : Phthalazinone, iodinated azepane derivative, K₂CO₃.
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Solvent : Dimethyl sulfoxide (DMSO) at 120°C for 24 hours.
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Yield : 65–70% after silica gel chromatography.
Characterization Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₈H₂₇Cl₂N₃O₂ |
| Molecular Weight | 533.5 g/mol |
| Melting Point | 262–264°C |
| ¹H NMR (DMSO-d₆) | δ 4.01 (s, 2H, CH₂), 6.50–8.19 (m, Ar-H) |
| IR (KBr) | 1708 cm⁻¹ (C=O), 1250 cm⁻¹ (N–O) |
Industrial-Scale Considerations
Large-scale production requires optimization for cost and efficiency:
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom in the azepane ring.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving phthalazinone derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phthalazinone core and azepan-1-ium moiety. These interactions may modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and pharmacological implications.
Phthalazinone Core Modifications
4-(4-Chlorobenzyl)phthalazin-1(2H)-one (Impurity D, EP)
- Structure : Lacks the azepane ring and deuterated methyl group.
- Role : Identified as a pharmacopeial impurity (EP) in pharmaceutical formulations, highlighting its relevance in quality control .
- Key Difference : Absence of the azepane-N-oxide moiety reduces molecular complexity and likely alters pharmacokinetic profiles.
- Molecular Formula: C22H24ClN3O•HCl . Key Difference: The hydrochloride salt form enhances solubility but lacks the metabolic stability conferred by deuterium.
Azepane Ring Substitutions
- 1-Methylazepan-4-one Hydrochloride Structure: Simplifies the azepane ring to a ketone derivative without phthalazinone or chlorobenzyl groups. Role: Used as a reference standard in pharmaceutical analysis, emphasizing its utility in synthetic pathways . Key Difference: The absence of aromatic systems limits its application in receptor-targeted therapies.
Deuterated and N-Oxide Derivatives
- 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one (Impurity E, EP) Structure: Replaces the phthalazinone core with an isobenzofuranone system. Isomerism: Exists as Z- and E-isomers, complicating analytical characterization .
Halogen-Substituted Analogs
- 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one
- Structure : Substitutes the azepane ring with a piperazine moiety and replaces chlorine with fluorine on the benzyl group.
- NMR Data : 13C-NMR (DMSO-d6) confirms the fluorobenzyl and chlorophenyl substituents, with distinct shifts at δ 160–165 ppm for the carbonyl group .
- Key Difference : Fluorine’s electronegativity may enhance metabolic resistance but reduce lipophilicity compared to chlorine.
Structural and Functional Implications
Deuterium Effects
- The trideuterio(113C)methyl group likely slows hepatic metabolism via the kinetic isotope effect (KIE), a strategy validated in drugs like deutetrabenazine .
- Stability Advantage : Deuterated analogs exhibit prolonged half-lives, reducing dosing frequency.
N-Oxide Functionality
Comparative Physicochemical Data
Biological Activity
The compound 4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a phthalazinone moiety, a chlorophenyl group, and a trideuterated azepan derivative. Its molecular formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN2O2D3 |
| Molecular Weight | 359.84 g/mol |
| CAS Number | [Not provided] |
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, synthesized derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial activity of related compounds:
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |
|---|---|---|---|
| 7l | Salmonella typhi | 20 | 2.14±0.003 |
| 7m | Bacillus subtilis | 18 | 0.63±0.001 |
| 7n | Escherichia coli | 15 | 2.17±0.006 |
| 7o | Staphylococcus aureus | 12 | 1.13±0.003 |
These results suggest that the compound may be effective in treating infections caused by these pathogens.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial in developing treatments for various diseases, including Alzheimer's disease and urinary tract infections.
Acetylcholinesterase Inhibition:
The AChE inhibitory activity was assessed using a colorimetric method, with results indicating strong inhibitory effects:
| Compound ID | IC50 (µM) |
|---|---|
| 7p | 6.28±0.003 |
| 7q | 5.15±0.002 |
Urease Inhibition:
Similarly, the synthesized compounds demonstrated potent urease inhibition:
| Compound ID | IC50 (µM) |
|---|---|
| 7r | 2.39±0.005 |
| 7s | 2.15±0.002 |
These findings highlight the compound's potential in managing conditions associated with excessive urease activity.
Case Studies
Several case studies have explored the biological activities of compounds structurally related to the target molecule:
-
Study on Antimicrobial Properties:
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated synthesized derivatives of phthalazinones for their antimicrobial properties against various bacterial strains, revealing promising results for compounds similar to our target molecule . -
Enzyme Inhibition Research:
Research conducted on piperidine derivatives has shown that modifications can lead to enhanced AChE and urease inhibitory activities, suggesting that structural variations in compounds like ours could yield beneficial pharmacological effects . -
Pharmacological Evaluations:
A comprehensive study assessed multiple derivatives for their pharmacological profiles, indicating significant potential in treating bacterial infections and enzyme-related disorders .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one?
- Answer : Multi-step synthesis is typically required, starting with commercially available precursors. Key steps include:
- Functionalization of the azepane ring : Introduce the oxido and trideuterio(113C)methyl groups via nucleophilic substitution under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Coupling reactions : Use Suzuki-Miyaura or Buchwald-Hartwig reactions to attach the (4-chlorophenyl)methyl group to the phthalazin-1-one core. Solvent selection (e.g., DMF or THF) is critical to avoid side reactions .
- Isotopic labeling : Incorporate trideuterio(113C)methyl groups via deuterated methylating agents (e.g., CD₃I) in a controlled-temperature environment .
Q. How can the molecular structure of this compound be confirmed post-synthesis?
- Answer : Use a combination of:
- NMR spectroscopy : ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) to verify substituent positions and isotopic incorporation .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight, especially for isotopic patterns (e.g., 113C and deuterium) .
- X-ray crystallography : Resolve spatial arrangements of the azepane and phthalazinone moieties, though crystallization may require co-crystallization agents due to structural complexity .
Q. What analytical methods are suitable for assessing purity and stability?
- Answer :
- HPLC with UV/Vis detection : Use C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to quantify impurities. Reference standards (e.g., 4-(4-Chlorobenzyl)phthalazin-1(2H)-one) are critical for calibration .
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation products via LC-MS .
Advanced Research Questions
Q. How do isotopic labels (113C, trideuterio) impact pharmacokinetic or metabolic studies?
- Answer :
- Pharmacokinetics : Use LC-MS/MS to track isotopic ratios in plasma/tissue samples. The 113C label reduces natural abundance interference, while deuterium slows metabolism via the kinetic isotope effect .
- Metabolic profiling : Compare deuterated vs. non-deuterated analogs in microsomal assays to identify deuteration-sensitive metabolic pathways (e.g., CYP450-mediated oxidation) .
Q. What experimental designs resolve contradictory bioactivity data in target-binding assays?
- Answer :
- Orthogonal assays : Combine SPR (surface plasmon resonance) for binding kinetics with cellular thermal shift assays (CETSA) to validate target engagement .
- Structural analogs : Synthesize derivatives lacking the oxido group or isotopic labels to isolate contributions of specific moieties to activity .
Q. How can computational modeling optimize the compound’s binding affinity for a target protein?
- Answer :
- Molecular docking : Use software like AutoDock Vina to predict interactions between the azepane-phthalazinone scaffold and active sites (e.g., kinase domains) .
- MD simulations : Simulate solvent dynamics and conformational changes to refine binding poses over 100–200 ns trajectories .
Q. What strategies mitigate toxicity observed in in vivo studies?
- Answer :
- Metabolite identification : Use HRMS to characterize toxic metabolites (e.g., oxidative dealkylation products) and modify labile functional groups .
- Prodrug approaches : Mask reactive groups (e.g., oxido) with enzymatically cleavable moieties (e.g., esters) to reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
